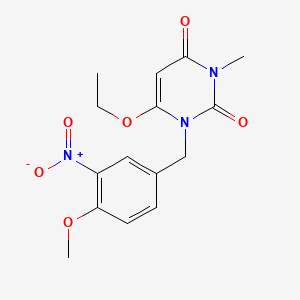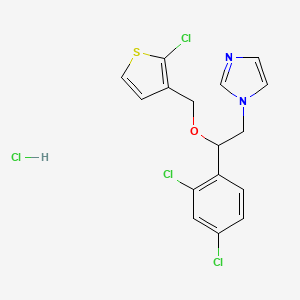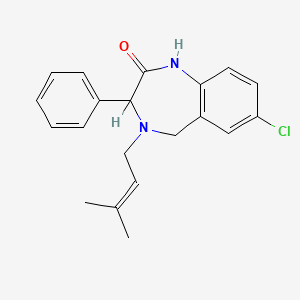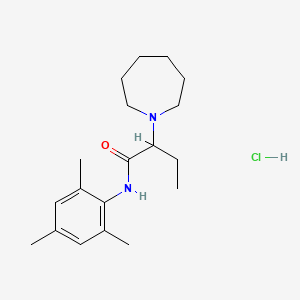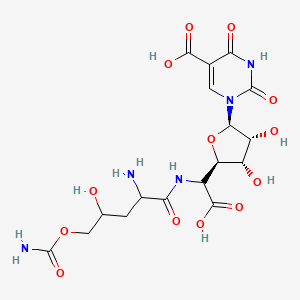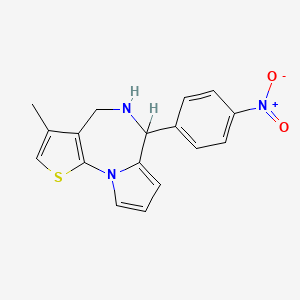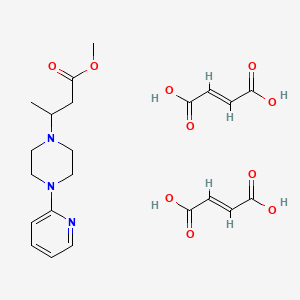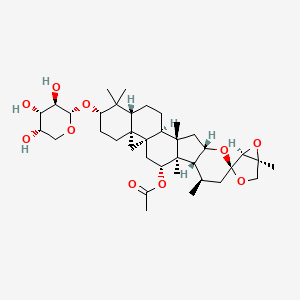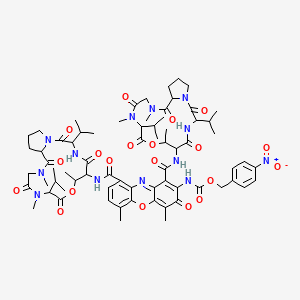
N-(4-Nitrobenzyloxycarbonyl)actinomycin D dihydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Nitrobenzyloxycarbonyl)actinomycin D dihydrate is a derivative of actinomycin D, a well-known antibiotic and anticancer compound. Actinomycin D is produced by the bacterium Streptomyces parvulus and is known for its ability to bind to DNA and inhibit RNA synthesis. The addition of the N-(4-nitrobenzyloxycarbonyl) group to actinomycin D enhances its chemical properties, making it a valuable compound for various scientific research applications.
准备方法
The synthesis of N-(4-nitrobenzyloxycarbonyl)actinomycin D dihydrate involves several steps. The starting material, actinomycin D, is first reacted with 4-nitrobenzyl chloroformate in the presence of a base such as triethylamine. This reaction results in the formation of N-(4-nitrobenzyloxycarbonyl)actinomycin D. The compound is then purified through recrystallization and converted to its dihydrate form by crystallizing it from water.
化学反应分析
N-(4-Nitrobenzyloxycarbonyl)actinomycin D dihydrate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon (Pd/C) as a catalyst, and nucleophiles such as amines or thiols. Major products formed from these reactions include N-(4-aminobenzyloxycarbonyl)actinomycin D and other substituted derivatives.
科学研究应用
N-(4-Nitrobenzyloxycarbonyl)actinomycin D dihydrate has several scientific research applications:
Chemistry: It is used as a model compound for studying the chemical properties and reactivity of actinomycin derivatives.
Biology: It is used in studies of DNA-binding properties and the inhibition of RNA synthesis.
Industry: It may be used in the development of new antibiotics and anticancer drugs.
作用机制
The mechanism of action of N-(4-nitrobenzyloxycarbonyl)actinomycin D dihydrate involves binding to DNA and inhibiting RNA synthesis. The compound intercalates into the DNA double helix, preventing the progression of RNA polymerase along the DNA strand. This inhibition of RNA synthesis leads to a decrease in protein synthesis and ultimately induces apoptosis in cells.
相似化合物的比较
N-(4-Nitrobenzyloxycarbonyl)actinomycin D dihydrate can be compared to other actinomycin derivatives, such as actinomycin D and actinomycin X2. While all these compounds share the ability to bind to DNA and inhibit RNA synthesis, this compound has unique chemical properties due to the presence of the nitrobenzyloxycarbonyl group. This group enhances its reactivity and potential for chemical modifications, making it a valuable compound for research and development.
Similar compounds include:
- Actinomycin D
- Actinomycin X2
- N-(4-aminobenzyloxycarbonyl)actinomycin D
属性
CAS 编号 |
149127-22-0 |
|---|---|
分子式 |
C70H91N13O20 |
分子量 |
1434.5 g/mol |
IUPAC 名称 |
(4-nitrophenyl)methyl N-[4,6-dimethyl-3-oxo-1,9-bis[[7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]carbamoyl]phenoxazin-2-yl]carbamate |
InChI |
InChI=1S/C70H91N13O20/c1-32(2)48-66(93)81-27-17-19-43(81)64(91)77(13)29-45(84)79(15)55(34(5)6)68(95)101-38(11)50(62(89)72-48)74-60(87)42-26-21-36(9)58-52(42)71-54-47(53(57(86)37(10)59(54)103-58)76-70(97)100-31-40-22-24-41(25-23-40)83(98)99)61(88)75-51-39(12)102-69(96)56(35(7)8)80(16)46(85)30-78(14)65(92)44-20-18-28-82(44)67(94)49(33(3)4)73-63(51)90/h21-26,32-35,38-39,43-44,48-51,55-56H,17-20,27-31H2,1-16H3,(H,72,89)(H,73,90)(H,74,87)(H,75,88)(H,76,97) |
InChI 键 |
MIJZSICTUIOVEQ-UHFFFAOYSA-N |
规范 SMILES |
CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)NC(=O)OCC8=CC=C(C=C8)[N+](=O)[O-])C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



